1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea

Description

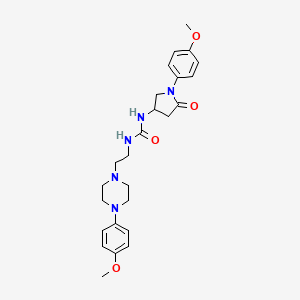

This compound is a urea derivative featuring a pyrrolidin-3-yl scaffold substituted with a 4-methoxyphenyl group at position 1 and a 5-oxo moiety. The urea linkage connects this core to a 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl chain. Piperazine moieties are frequently employed in drug design for their ability to modulate pharmacokinetic properties, including solubility and bioavailability .

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O4/c1-33-22-7-3-20(4-8-22)29-15-13-28(14-16-29)12-11-26-25(32)27-19-17-24(31)30(18-19)21-5-9-23(34-2)10-6-21/h3-10,19H,11-18H2,1-2H3,(H2,26,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCRBWOUOOPEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Receptor Affinity: Piperazine-containing analogues (e.g., SKF-96365) often target ion channels (e.g., TRPC), but the pyrrolidinone-urea hybrid in the target compound may prioritize G-protein-coupled receptor interactions (e.g., 5-HT receptors) .

- Metabolic Stability : Benzodioxol-substituted analogues () exhibit superior metabolic stability due to enzyme-resistant motifs, whereas the target compound’s methoxy groups may undergo demethylation, requiring structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what challenges arise during multi-step synthesis?

- Methodology : Synthesis typically involves:

- Cyclization of precursors (e.g., β-keto esters or amides) to form the pyrrolidinone ring under acidic/basic conditions .

- Coupling reactions (e.g., urea formation via carbodiimide-mediated activation) to link the pyrrolidinone and piperazine-ethyl moieties .

- Key challenges : Low yields in cyclization steps due to steric hindrance and purification difficulties from byproducts. Use HPLC monitoring and gradient elution for impurity removal .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

- Analytical workflow :

| Technique | Parameters | Purpose |

|---|---|---|

| NMR | , , 2D-COSY | Confirm regiochemistry of methoxyphenyl groups and urea linkage |

| HRMS | ESI+ mode, m/z accuracy < 2 ppm | Verify molecular formula and detect trace impurities |

| HPLC | C18 column, acetonitrile/water (0.1% TFA) | Assess purity (>98% for biological assays) |

Q. What preliminary biological screening assays are suitable for evaluating its activity?

- In vitro assays :

- Enzyme inhibition : PARP1 inhibition (IC via NAD depletion assays) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperazine moiety) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

- Approach :

- Synthesize analogs with substitutions on:

- Methoxyphenyl groups (e.g., ethoxy, halogens).

- Piperazine ethyl chain (e.g., alkylation, fluorination) .

- Compare bioactivity data (IC, binding affinity) to identify pharmacophores.

- Example SAR findings :

| Analog Modification | PARP1 IC (nM) | Selectivity (vs. PARP2) |

|---|---|---|

| 4-Methoxyphenyl | 12 ± 3 | 15-fold |

| 4-Ethoxyphenyl | 25 ± 5 | 8-fold |

| Piperazine → morpholine | >1000 | N/A |

- Data adapted from PARP inhibitor studies .

Q. What computational strategies improve target identification and binding mode prediction?

- Methods :

- Molecular docking : Use AutoDock Vina with PARP1 (PDB: 7KKW) to predict urea interactions with catalytic residues (e.g., Gly863, Ser904) .

- MD simulations : AMBER force fields to assess stability of piperazine-ethyl moiety in solvent (e.g., water, DMSO) .

- ADMET prediction : SwissADME for permeability (LogP ~3.2) and CYP450 inhibition risks .

Q. How to resolve contradictions in bioactivity data across different studies?

- Troubleshooting :

- Purity validation : Re-run HPLC with diode-array detection to confirm absence of isomeric byproducts .

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays, serum-free media in cytotoxicity tests) .

- Control compounds : Include reference inhibitors (e.g., Olaparib for PARP1) to calibrate inter-lab variability .

Experimental Design Considerations

Q. What reaction optimization strategies enhance yield in large-scale synthesis?

- Key factors :

- Solvent selection : Replace DMF with THF to reduce side reactions during urea coupling .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

- Flow chemistry : Implement continuous-flow reactors for cyclization (residence time ~30 min, 80°C) .

Q. How to validate target engagement in cellular models?

- Techniques :

- Cellular thermal shift assay (CETSA) : Monitor PARP1 stabilization at 50–60°C post-treatment .

- Immunofluorescence : Track γH2AX foci formation (DNA damage marker) in treated vs. untreated cells .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for dose-response studies?

- Analysis :

- Fit dose-response curves with nonlinear regression (e.g., GraphPad Prism, four-parameter logistic model).

- Report EC/IC with 95% confidence intervals .

- Use ANOVA with Tukey’s post hoc test for multi-group comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.